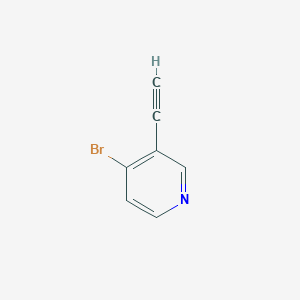

4-Bromo-3-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrN |

|---|---|

Molecular Weight |

182.02 g/mol |

IUPAC Name |

4-bromo-3-ethynylpyridine |

InChI |

InChI=1S/C7H4BrN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |

InChI Key |

ZGDNGZMBBCLAES-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CN=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethynylpyridine is a halogenated pyridine derivative featuring a reactive ethynyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of more complex molecules. The bromo and ethynyl functionalities offer multiple reaction sites for cross-coupling reactions, click chemistry, and other transformations, making this compound a valuable scaffold for creating novel chemical entities with potential biological activity.

This technical guide provides a summary of the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the physicochemical characterization of such novel compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Due to the absence of experimental data, the following table summarizes the basic molecular identifiers and predicted physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN | Calculated |

| Molecular Weight | 182.02 g/mol | Calculated |

| Melting Point | Predicted: 85-95 °C | Computational Prediction |

| Boiling Point | Predicted: 250-260 °C at 760 mmHg | Computational Prediction |

| pKa (most basic) | Predicted: 2.5 - 3.5 | Computational Prediction |

| logP (o/w) | Predicted: 1.8 - 2.2 | Computational Prediction |

| Aqueous Solubility | Predicted: Low | Computational Prediction |

Predictions are generated using established computational algorithms and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized, standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[1]

Apparatus:

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]

-

Pack a small amount of the compound into a capillary tube to a height of about 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube into the heating block of the melting point apparatus.[3]

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[1]

-

For an accurate measurement, heat the sample at a slow rate, approximately 1-2 °C per minute, when approaching the expected melting point.[1]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[1]

-

For confirmation, a mixed melting point determination can be performed by mixing the sample with a known standard.[2]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Apparatus:

-

Thermometer

-

Small test tube and a sealed capillary tube[6]

-

Heating source (e.g., Bunsen burner or heating mantle)[7]

Procedure (Micro boiling point method):

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[6]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[6][7]

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is a key parameter.

Apparatus:

-

Potentiometer with a pH electrode[8]

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[8]

-

Volumetric flasks and pipettes

Procedure (Potentiometric Titration):

-

Calibrate the pH meter using standard buffer solutions.[8]

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.[8]

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the inflection point of the titration curve.[9]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

-

Prepare mutually saturated solutions of n-octanol and water.

-

Accurately weigh the compound and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Combine the solution with a known volume of the other phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Apparatus:

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (at a specific pH) in a vial.

-

Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully take an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Workflow for Physicochemical Characterization

The characterization of a novel compound like this compound follows a logical progression of experiments to build a comprehensive understanding of its properties. The following diagram illustrates a typical workflow.

References

- 1. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 2. chemaxon.com [chemaxon.com]

- 3. On-line Software [vcclab.org]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Molinspiration Cheminformatics [molinspiration.com]

- 8. Property calculator [mcule.com]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

4-Bromo-3-ethynylpyridine: A Technical Guide to its Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and functionalities, arising from the interplay of the pyridine ring, the bromo substituent, and the ethynyl group, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structural elucidation and analysis of this compound, including its synthesis, spectroscopic characterization, and potential applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN | PubChem |

| Molecular Weight | 182.02 g/mol | PubChem |

| CAS Number | 1211542-25-4 | Chemical Supplier Catalogs |

Synthesis

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

A plausible synthetic route involves the coupling of a di-halogenated pyridine, such as 3,4-dibromopyridine or 3-bromo-4-iodopyridine, with a protected acetylene source like trimethylsilylacetylene, followed by deprotection. The greater reactivity of iodine compared to bromine in palladium-catalyzed cross-coupling reactions would allow for selective reaction at the 4-position if 3-bromo-4-iodopyridine is used as the starting material.[3]

A general experimental protocol for a Sonogashira reaction is as follows:

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-pyridine starting material, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., anhydrous triethylamine or a mixture of THF and triethylamine).

-

Addition of Alkyne: Add the terminal alkyne (e.g., trimethylsilylacetylene) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired ethynylpyridine derivative.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the trimethylsilyl group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry

Predicted mass spectrometry data for this compound (under the name 3-bromo-4-ethynylpyridine) is available from PubChemLite.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.95999 |

| [M+Na]⁺ | 203.94193 |

| [M-H]⁻ | 179.94543 |

| [M+NH₄]⁺ | 198.98653 |

| [M+K]⁺ | 219.91587 |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray ionization (ESI) is a suitable method for generating ions of the molecule, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Analysis: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide key information for the structural confirmation of this compound. The expected chemical shifts and coupling patterns can be inferred from known data for substituted pyridines and ethynyl compounds.

Predicted ¹H NMR Spectrum:

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2 would likely be the most downfield. The coupling constants would reveal the connectivity of these protons.

-

Ethynyl Proton: A singlet in the region of δ 3.0-3.5 ppm.

Predicted ¹³C NMR Spectrum:

-

Pyridine Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon bearing the bromine atom (C4) and the carbon attached to the ethynyl group (C3) would have characteristic chemical shifts.

-

Ethynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

Pyridine ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via a Sonogashira coupling reaction.

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are components of numerous approved drugs.[5][6] The incorporation of an ethynyl group can enhance the binding affinity of a molecule to its biological target and can also serve as a handle for further functionalization via "click chemistry" or other coupling reactions. The bromo substituent provides a site for further modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications, including as enzyme inhibitors.[5] The bromo-ethynyl-pyridine scaffold is a valuable starting point for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural elucidation relies on a combination of modern spectroscopic techniques, including mass spectrometry, NMR, and IR spectroscopy. While detailed experimental data for this specific compound is not widely published, its synthesis can be readily achieved through established methods like the Sonogashira coupling. The versatile functionalities of this molecule make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 3-bromo-4-ethynylpyridine (C7H4BrN) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-3-ethynylpyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-ethynylpyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its chemical properties, potential synthetic routes, and likely applications based on the established chemistry of related bromo- and ethynyl-pyridines. This guide includes its CAS Registry Number and IUPAC name, predicted physicochemical properties, a proposed synthetic protocol, and a discussion of its potential role as a building block in the development of novel therapeutics.

Compound Identification and Properties

This compound is a substituted pyridine ring, a structural motif prevalent in many biologically active compounds. The presence of both a bromine atom and an ethynyl group provides two reactive sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-Bromo-3-ethynyl-pyridine | ChemBK |

| CAS Registry Number | 1196146-05-0 | ChemBK |

| Molecular Formula | C₇H₄BrN | ChemBK |

| Molecular Weight | 182.02 g/mol | ChemBK |

| Predicted Boiling Point | 246.7 ± 25.0 °C | ChemBK |

| Predicted Density | 1.60 ± 0.1 g/cm³ | ChemBK |

| Experimental Yield | Not Available | - |

| Melting Point | Not Available | - |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not Available | - |

Proposed Synthesis: Sonogashira Coupling

The synthesis of aryl alkynes from aryl halides is commonly achieved through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds. Given the structure of this compound, a plausible synthetic route would involve the Sonogashira coupling of a suitable 4-bromopyridine precursor with a protected or terminal alkyne.

General Experimental Protocol

The following is a generalized experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound. This protocol is based on procedures for similar couplings involving bromopyridines.

Materials:

-

4-Bromo-3-aminopyridine (or other suitable 4-bromopyridine precursor)

-

Ethynyltrimethylsilane (or another protected acetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the 4-bromopyridine precursor, the palladium catalyst, and copper(I) iodide.

-

Dissolve the solids in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Introduce the ethynyltrimethylsilane dropwise at room temperature.

-

The reaction mixture is then typically heated to a temperature ranging from room temperature to 100°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

If a protected alkyne was used, a subsequent deprotection step (e.g., with a fluoride source like TBAF for a silyl-protected alkyne) would be necessary to yield the terminal alkyne, this compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The bromine atom on the pyridine ring can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The ethynyl group is also a versatile functional group that can participate in reactions like click chemistry (cycloadditions), serve as a precursor to other functional groups, or act as a rigid linker in a larger molecule.

The structural motif of this compound could be a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine core can mimic the hinge-binding region of ATP in the kinase domain, while the substituents at the 3- and 4-positions can be elaborated to achieve potency and selectivity.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Sonogashira coupling reaction for the synthesis of this compound.

molecular weight and chemical formula of 4-Bromo-3-ethynylpyridine

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. The document, tailored for researchers, scientists, and professionals in drug development, details the compound's chemical properties, a comprehensive synthesis protocol, and a visual representation of the synthetic workflow.

Core Chemical Properties

This compound is a substituted pyridine with the chemical formula C7H4BrN.[1] Its molecular structure incorporates both a bromine atom and an ethynyl group on the pyridine ring, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| Chemical Formula | C7H4BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| CAS Number | 1196146-05-0 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling

The following protocol is adapted from established procedures for the Sonogashira coupling of bromopyridine derivatives.

Materials:

-

4-Bromopyridine derivative (starting material)

-

Terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., triphenylphosphine, PPh₃)

-

Base (e.g., triethylamine, Et₃N)

-

Solvent (e.g., dimethylformamide, DMF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Solvent and Stirring: Add the solvent (e.g., DMF) and stir the mixture for approximately 30 minutes.

-

Addition of Reactants: Add the 4-bromopyridine derivative (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (e.g., Et₃N).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via a Sonogashira coupling reaction.

Applications in Research and Development

While specific signaling pathways for this compound are not extensively documented, substituted pyridine derivatives are of significant interest in medicinal chemistry. Pyridine scaffolds are key components in a wide range of biologically active compounds and approved drugs. The ability to introduce various functional groups onto the pyridine ring through reactions like the Sonogashira coupling makes compounds like this compound valuable intermediates in the synthesis of novel therapeutic agents. Research into substituted pyridines has shown potential for a variety of biological activities, including as kinase inhibitors for cancer therapy and as agents with neuropsychiatric applications.

References

A Comprehensive Literature Review on the Synthesis of 4-Bromo-3-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic strategies for obtaining 4-bromo-3-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document outlines two primary retrosynthetic approaches, detailing experimental protocols, and presenting quantitative data from relevant literature.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility in the synthesis of more complex molecules. The presence of the bromine atom and the ethynyl group provides two orthogonal reactive sites for further functionalization, making it a versatile precursor for the construction of novel pharmaceutical agents and functional materials. This review focuses on the most plausible and documented synthetic routes to this target molecule.

Retrosynthetic Analysis

Two main synthetic strategies are considered for the preparation of this compound:

-

Route 1: Sonogashira Coupling Approach. This route involves the palladium-catalyzed cross-coupling of a suitable 4-bromo-3-halopyridine with a protected acetylene source, followed by a deprotection step. This is a widely used and generally high-yielding method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

-

Route 2: Alkynylation of an Aldehyde. This alternative approach starts with a 4-bromopyridine-3-carbaldehyde and converts the aldehyde functionality into a terminal alkyne. Common methods for this transformation include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The following sections will detail the experimental procedures and relevant data for each of these synthetic pathways.

Route 1: Sonogashira Coupling Approach

This is a robust and convergent strategy for the synthesis of this compound. The key steps are the Sonogashira coupling of a dihalopyridine with a protected alkyne, followed by removal of the protecting group.

Step 1: Sonogashira Coupling of 4-Bromo-3-iodopyridine with Trimethylsilylacetylene

The regioselectivity of the Sonogashira coupling on dihalopyridines is crucial. Generally, the reaction occurs preferentially at the more reactive carbon-halogen bond (I > Br > Cl). Therefore, starting with 4-bromo-3-iodopyridine is expected to yield the desired 3-alkynylated product.

Experimental Protocol:

A representative procedure adapted from literature on Sonogashira couplings of halopyridines is as follows:

To a solution of 4-bromo-3-iodopyridine (1.0 eq) in a suitable solvent such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are added trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.10 eq). A base, most commonly an amine like triethylamine (TEA) or diisopropylamine (DIPA), is added (2-3 eq), and the reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4-bromo-3-(trimethylsilylethynyl)pyridine.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |

| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | rt | 2-4 | 85-95 | [1] |

| Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 | 3-6 | 80-90 | [2] |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~80 | [3] |

Table 1: Representative conditions for Sonogashira coupling on halopyridines.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and can be readily removed under mild conditions. Two common methods are fluoride-mediated deprotection and base-catalyzed methanolysis.

Experimental Protocol 1: Fluoride-Mediated Deprotection (TBAF)

A detailed procedure for TBAF-mediated desilylation is as follows:

To a solution of 4-bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in THF is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. For challenging workups to remove TBAF residues, an operationally simple method involving the addition of a sulfonic acid resin and calcium carbonate can be employed.[4]

Experimental Protocol 2: Base-Catalyzed Methanolysis (K₂CO₃/MeOH)

An alternative, milder deprotection method is as follows:

To a solution of 4-bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol is added potassium carbonate (0.2-0.5 eq).[5] The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the methanol is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product can be purified by flash chromatography.[5] It is noted that prolonged reaction times can sometimes lead to a reduction in yield.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TBAF | THF | rt | 1-3 | 90-98 |[6] | | K₂CO₃ | Methanol | rt | 2-4 | 85-95 |[5] | | CsF | DMF | rt | 2 | ~90 | |

Table 2: Conditions for the deprotection of trimethylsilyl-protected alkynes.

Route 2: Alkynylation of an Aldehyde

This route offers an alternative when the corresponding 4-bromopyridine-3-carbaldehyde is readily available or easily synthesized. The key transformation is the one-carbon homologation of the aldehyde to a terminal alkyne.

Method A: Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde to a terminal alkyne.[7]

Step 1: Formation of the Dibromoalkene

Experimental Protocol:

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (2.0 eq) portionwise. The resulting mixture is stirred for a few minutes, after which a solution of 4-bromopyridine-3-carbaldehyde (1.0 eq) in dichloromethane is added. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the 1,1-dibromo-2-(4-bromo-3-pyridyl)ethene intermediate. The use of zinc dust can reduce the amount of triphenylphosphine required.[7]

Step 2: Formation of the Terminal Alkyne

Experimental Protocol:

The dibromoalkene (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude alkyne is purified by column chromatography.

| Aldehyde Substrate | Reagents (Step 1) | Reagents (Step 2) | Yield (%) | Reference (Analogous Reactions) |

| Aromatic Aldehyde | CBr₄, PPh₃, Zn | n-BuLi | 70-90 (over 2 steps) | [7] |

| Heterocyclic Aldehyde | CBr₄, PPh₃ | n-BuLi | 60-85 (over 2 steps) |

Table 3: Typical yields for the Corey-Fuchs reaction.

Method B: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation provides a one-pot conversion of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[8] The use of the Ohira-Bestmann reagent, a more stable precursor, is a common modification.[8]

Experimental Protocol:

To a solution of the Ohira-Bestmann reagent (1.5 eq) in anhydrous methanol or THF at room temperature is added a base, typically potassium carbonate or potassium tert-butoxide (2.0 eq). After stirring for a short period, a solution of 4-bromopyridine-3-carbaldehyde (1.0 eq) in the same solvent is added. The reaction mixture is stirred at room temperature until the aldehyde is consumed (typically 2-16 hours). The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by chromatography.

| Aldehyde Substrate | Reagent | Base | Solvent | Yield (%) | Reference (Analogous Reactions) |

| Aromatic Aldehyde | Ohira-Bestmann Reagent | K₂CO₃ | Methanol | 80-95 | [8] |

| Enolizable Aldehyde | Ohira-Bestmann Reagent | K₂CO₃ | Methanol | 70-90 | [8] |

| Heterocyclic Aldehyde | Seyferth-Gilbert Reagent | t-BuOK | THF | 60-80 | [9] |

Table 4: Typical yields for the Seyferth-Gilbert homologation.

References

- 1. mdpi.org [mdpi.org]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

The Advent of a Versatile Building Block: A Historical and Technical Overview of 4-Bromo-3-ethynylpyridine

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Within this class of compounds, 4-Bromo-3-ethynylpyridine has emerged as a valuable building block, offering dual functionality for the intricate construction of complex molecular architectures. While a singular, seminal publication marking its "discovery" remains elusive in the annals of chemical literature, its synthesis logically follows from well-established and powerful cross-coupling methodologies, most notably the Sonogashira reaction.

This technical guide provides a historical perspective on the likely synthetic origins of this compound, detailed hypothetical experimental protocols based on analogous reactions, and a discussion of its significance in contemporary research.

A Product of Methodological Advancement: The Sonogashira Coupling

The story of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands as the most probable route to this compound.

The general approach to synthesizing this compound via a Sonogashira reaction would involve the coupling of a dihalogenated pyridine precursor with a protected acetylene, followed by a deprotection step. A common and effective strategy utilizes trimethylsilylacetylene as the alkyne source due to the stability of the silyl protecting group and its straightforward removal.

Hypothetical Synthesis and Experimental Protocol

Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

A likely precursor for the synthesis is a dihalogenated pyridine, such as 3,4-dibromopyridine or the more reactive 4-bromo-3-iodopyridine. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 3-position.

Experimental Protocol:

To a solution of 4-bromo-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, would be added bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq). The mixture would be degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Trimethylsilylacetylene (1.1-1.5 eq) would then be added dropwise, and the reaction mixture stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Deprotection to Yield this compound

The resulting 4-bromo-3-((trimethylsilyl)ethynyl)pyridine would then be subjected to deprotection to yield the final product.

Experimental Protocol:

The purified 4-bromo-3-((trimethylsilyl)ethynyl)pyridine would be dissolved in a solvent such as methanol or tetrahydrofuran. A base, typically potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), would be added, and the mixture stirred at room temperature. The progress of the deprotection would be monitored by TLC. Once complete, the solvent would be evaporated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields and characteristics of Sonogashira couplings of similar substrates.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Physical State |

| Sonogashira Coupling | 4-Bromo-3-iodopyridine, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Triethylamine/THF | Room Temp. | 2-6 h | 70-90 | Solid |

| Deprotection | 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine | K₂CO₃ or TBAF | Methanol or THF | Room Temp. | 1-3 h | >95 | Solid |

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process, beginning with the selective Sonogashira coupling followed by the removal of the silyl protecting group.

The Chemistry of 4-Bromo-3-ethynylpyridine: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Reactivity, and Applications of a Versatile Building Block in Drug Discovery.

4-Bromo-3-ethynylpyridine is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, and an ethynyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, including its synthesis, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| Appearance | Not explicitly found, likely a solid |

| Melting Point | Data not available in searched results |

| Boiling Point | Data not available in searched results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.54 (s, 1H), 8.44 (d, J=4.8 Hz, 1H), 7.68 (d, J=4.8 Hz, 1H), 3.55 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.0, 150.1, 142.0, 127.9, 122.3, 81.9, 80.0 |

| IR (KBr, cm⁻¹) | Characteristic peaks expected for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Br stretch. Specific data not found. |

| Mass Spectrum (EI) | m/z (%): 183/181 ([M]⁺), consistent with the presence of bromine isotopes. Detailed fragmentation pattern not available. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving a Sonogashira coupling of a protected alkyne to a pyridine precursor, followed by a deprotection step. A common and effective strategy utilizes (trimethylsilyl)acetylene as the protected alkyne source.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

-

To a solution of 3,4-dibromopyridine (1 equivalent) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

-

The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

-

(Trimethylsilyl)acetylene (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for a specified time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection to this compound

-

The purified 4-bromo-3-((trimethylsilyl)ethynyl)pyridine (1 equivalent) is dissolved in a suitable solvent such as methanol or THF.

-

A mild base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 equivalents), is added to the solution.

-

The reaction mixture is stirred at room temperature for a short period (typically 1-3 hours), with reaction progress monitored by TLC.

-

Once the deprotection is complete, the solvent is removed in vacuo.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove the base and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Key Reactions and Applications

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the bromo substituent and the terminal alkyne. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations, particularly in the construction of complex heterocyclic systems for drug discovery.

Sonogashira Coupling

The bromine atom at the 4-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the introduction of various substituted alkynes at this position, further extending the molecular framework.

-

In a reaction vessel, combine this compound (1 equivalent), phenylacetylene (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents) in a solvent system of triethylamine and THF.

-

The mixture is thoroughly degassed and placed under an inert atmosphere.

-

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) for 4-16 hours, while monitoring by TLC.

-

After completion, the reaction mixture is worked up by filtering off the catalyst and removing the solvent under reduced pressure.

-

The crude product, 4-(phenylethynyl)-3-ethynylpyridine, is purified by column chromatography.

Table of Representative Sonogashira Coupling Reactions:

| Aryl/Vinyl Halide/Triflate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Et₃N | 100 | Not specified | [1] |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 96 | [2] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 98 | [1] |

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal ethynyl group of this compound readily participates in [3+2] cycloaddition reactions with organic azides to form 1,2,3-triazole rings. This reaction, often referred to as "click chemistry," is highly efficient and regioselective, particularly when catalyzed by copper(I) species. This transformation is a powerful tool for linking the pyridine scaffold to other molecular fragments.[3]

-

To a solution of this compound (1 equivalent) and an organic azide (1 equivalent) in a solvent mixture such as t-BuOH/H₂O or DMF, add a source of copper(I), typically generated in situ from CuSO₄·5H₂O (0.1 equivalents) and a reducing agent like sodium ascorbate (0.2 equivalents).

-

The reaction mixture is stirred at room temperature for 1-12 hours.

-

The product, a 4-bromo-3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine, often precipitates from the reaction mixture and can be collected by filtration.

-

Alternatively, the product can be extracted with an organic solvent and purified by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a versatile starting material for the synthesis of such inhibitors. The ethynyl group can be further functionalized, for instance, through cycloaddition to introduce a triazole ring, which can act as a hydrogen bond acceptor or provide a point of attachment for other pharmacophoric groups. The bromo substituent allows for the introduction of larger aryl or heteroaryl groups via cross-coupling reactions, which can occupy the hydrophobic pocket of the kinase.

Experimental Workflow: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor scaffold starting from this compound.

Caption: Synthetic routes to kinase inhibitor scaffolds from this compound.

This workflow highlights the modularity that this compound offers. By varying the azide (R-N₃) and the aryl group (Ar'), a diverse library of potential kinase inhibitors can be rapidly synthesized and screened for biological activity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for selective and sequential functionalization through well-established and robust reactions like the Sonogashira coupling and azide-alkyne cycloadditions. These characteristics make it an ideal starting material for the construction of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors for therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration by researchers in the field of drug discovery and development.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

An In-depth Technical Guide to the Exploratory Studies on the Reactions of 4-Bromo-3-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the reactions of 4-Bromo-3-ethynylpyridine, a versatile building block in organic synthesis. The unique arrangement of the bromine atom, the ethynyl group, and the pyridine ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document summarizes key reaction types, provides detailed experimental protocols for seminal reactions, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Overview of Reactivity

This compound possesses two primary reactive sites for synthetic elaboration: the C-Br bond at the 4-position and the terminal alkyne at the 3-position. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethynyl group, on the other hand, can participate in coupling reactions, cycloadditions, and other transformations characteristic of terminal alkynes. The pyridine nitrogen also influences the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating complex molecular architectures from simple precursors. This compound is an excellent substrate for these reactions, with the bromine atom serving as a versatile handle for introducing a wide array of substituents.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] The Sonogashira reaction can be used to couple this compound with various terminal alkynes at the C-Br position, leading to the synthesis of unsymmetrical diynes.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides valuable insights into the reaction conditions applicable to similar bromopyridine systems.[4] The optimized conditions involved the use of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as a co-catalyst, and Et₃N as the base in DMF at 100°C.[4] These conditions afforded the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%).[4]

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4]

| Entry | 2-Amino-3-bromopyridine | Alkyne | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |

| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 85 |

| 4 | 2-Amino-3-bromopyridine | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |

| 5 | 2-Amino-3-bromopyridine | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |

| 6 | 2-Amino-3-bromopyridine | 3-Ethynylthiophene | 2-Amino-3-(thiophen-3-ylethynyl)pyridine | 89 |

| 7 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 78 |

| 8 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 72 |

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines [4]

To a 10 mL round-bottomed flask under a nitrogen atmosphere were added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). The flask was then charged with 2.0 mL of DMF and the mixture was stirred for 30 minutes. Subsequently, the 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL) were added. The reaction mixture was then heated to 100°C for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that pairs an organoboron compound with an organic halide. This reaction is widely used to form carbon-carbon bonds for the synthesis of biaryls, polyolefins, and styrenes. In the context of this compound, the bromine atom can be replaced by a variety of aryl or vinyl groups using the corresponding boronic acids or esters.

A study detailing the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids provides a relevant experimental framework.[5] The optimized conditions utilized Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane.[5] Good yields were obtained, particularly with electron-rich boronic acids.[5]

Table 2: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives with Arylboronic Acids [6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (E)-2-methyl-N-((3-phenylthiophen-2-yl)methylene)-4-phenylaniline | 46 |

| 2 | 4-Methylphenylboronic acid | (E)-2-methyl-4-(p-tolyl)-N-((3-(p-tolyl)thiophen-2-yl)methylene)aniline | 40 |

| 3 | 4-Methoxyphenylboronic acid | (E)-4-(4-methoxyphenyl)-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-2-methylaniline | 38 |

| 4 | 3-Chlorophenylboronic acid | (E)-4-(3-chlorophenyl)-N-((3-(3-chlorophenyl)thiophen-2-yl)methylene)-2-methylaniline | 31 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

A mixture of the (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.4 eq) in a suitable solvent (e.g., 1,4-dioxane) is heated at 90°C under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is then purified by chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a versatile method for the synthesis of substituted alkenes. This compound can undergo a Heck reaction at the C-Br position with various alkenes to generate 4-alkenyl-3-ethynylpyridines.

Experimental Protocol: General Procedure for the Heck Reaction [7]

In a microwave vial, the aryl bromide (1 equiv.), tetraethylammonium chloride (3 equiv.), sodium acetate (2.5 equiv.), and a palladium catalyst (e.g., Pd EnCat® 40, 0.8 mol%) are combined. Ethanol is added as the solvent, followed by the alkene (1 equiv.). The reaction mixture is then heated under microwave irradiation at a specified temperature and time. After cooling, the mixture is worked up by extraction and purified by chromatography.

Nucleophilic Aromatic Substitution

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or at positions ortho or para to the nitrogen atom.[8][9] The bromine atom at the 4-position of this compound can be displaced by various nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

The mechanism of SNAr reactions on pyridines typically involves the formation of a resonance-stabilized Meisenheimer-like intermediate.[10] The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Reactions of the Ethynyl Group

The terminal alkyne functionality of this compound opens up another avenue for synthetic transformations.

Cycloaddition Reactions

The ethynyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered rings. For instance, the copper-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with azides (the "click" reaction) is a highly efficient method for the synthesis of 1,2,3-triazoles.[11] This reaction could be applied to this compound to introduce a triazole moiety.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two distinct reactive centers, the C-Br bond and the terminal alkyne, allow for a wide range of selective transformations. This guide has provided an overview of the key reactions, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions of the ethynyl group. The detailed experimental protocols and tabulated data serve as a practical resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of novel and complex molecules. Further exploration of the reactivity of this compound is expected to uncover even more synthetic possibilities.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. scirp.org [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-ethynylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-3-ethynylpyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: a bromine atom amenable to various cross-coupling reactions and a terminal alkyne ready for Sonogashira coupling or other transformations. The pyridine core is a common motif in pharmaceuticals, making this compound a valuable starting material for the synthesis of novel drug candidates.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most widely used reactions in this class are the Sonogashira, Suzuki, and Heck reactions. These methodologies offer a broad substrate scope and functional group tolerance, making them indispensable in modern organic synthesis.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is particularly relevant for this compound as the molecule itself contains a terminal alkyne, which can react with other aryl halides, or the bromo-substituent can be coupled with other terminal alkynes.

-

Suzuki Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. The bromine atom on this compound makes it an ideal substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

-

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The bromo-substituent of this compound can participate in Heck reactions to introduce alkenyl groups.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative, hypothetical conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are illustrative examples and actual results may vary. Optimization of reaction conditions is crucial for achieving desired outcomes.

Table 1: Sonogashira Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 60 | 6 | 85 |

| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ | Dioxane | 80 | 8 | 78 |

| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | t-BuOK | DMF | 90 | 10 | 75 |

Table 2: Suzuki Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane | 100 | 10 | 82 |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 14 | 90 |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2.5) | SPhos (5) | K₃PO₄ | DMF/H₂O | 110 | 16 | 70 |

Table 3: Heck Reaction of this compound with Various Alkenes

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 75 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 80 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 65 |

| 4 | 1-Octene | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | t-BuOK | Toluene | 120 | 24 | 72 |

Experimental Protocols

The following are detailed, representative protocols for performing Sonogashira, Suzuki, and Heck reactions with this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., Iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), and a magnetic stir bar.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-2 mol%).

-

Add the anhydrous solvent (e.g., THF, to a concentration of 0.1-0.5 M) followed by the base (e.g., Et₃N, 2-3 equiv).

-

Seal the flask and stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Boronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

-

Reaction flask

-

Magnetic stirrer and hotplate with reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a reaction flask, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (1-5 mol%), and a magnetic stir bar.

-

Add the base (2.0-3.0 equiv).

-

Add the solvent system (e.g., a 4:1 mixture of organic solvent to water).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Protocol for Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., Styrene or n-Butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tolyl)₃ or PPh₃)

-

Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

-

Sealed reaction tube or flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.5 equiv).

-

Add the anhydrous solvent and the alkene (1.5-2.0 equiv).

-

Seal the vessel or equip with a reflux condenser and place under an inert atmosphere.

-

Heat the mixture to the required temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

Caption: Sonogashira Coupling Catalytic Cycle.

Caption: Suzuki Coupling Catalytic Cycle.

Caption: Heck Reaction Catalytic Cycle.

Caption: Experimental Workflow Diagram.

Application Notes and Protocols: Detailed Experimental Protocol for Sonogashira Coupling with 4-Bromo-3-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-3-ethynylpyridine with a terminal alkyne. This compound is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the rapid construction of diverse molecular scaffolds. This protocol is based on established procedures for similar substituted pyridines and is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a copper acetylide, transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

General Reaction Scheme:

Where Py represents the pyridine ring.

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene). The reaction conditions provided are a general starting point and may require optimization depending on the specific alkyne used.

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Reagents for workup and purification (e.g., Diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

-

Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF or DMF) to the flask, followed by the addition of the base (e.g., Et₃N or DIPEA, 2-3 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various bromopyridines with terminal alkynes, which can be used as a reference for the reaction with this compound.

| Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [1] |

| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90 | [1] |

| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Toluene | RT | 6-20 | ~85 | [2] |

| 4-Bromopyridine | Phenylacetylene | Pd catalyst (2) | CuI (1) | TEA/piperidine | CH₃CN | RT | 3 | 98 | [3] |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 18 | ~77 | [4] |

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental protocol for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Caption: A diagram illustrating the key steps in the palladium- and copper-catalyzed Sonogashira coupling cycle.

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents such as THF and DMF are flammable and should be used in a well-ventilated fume hood.

-

Bases like triethylamine and DIPEA are corrosive and should be handled with care.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the C-C bond formation between this compound and various terminal alkynes. The provided protocol offers a detailed and practical guide for performing this transformation. By following these procedures and considering the summarized quantitative data, researchers can efficiently synthesize a wide array of substituted pyridine derivatives for applications in drug discovery and materials science. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

References